2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide
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Overview
Description
2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide typically involves multi-step organic reactions One common approach is to start with a fluorobenzamide derivative, which undergoes chlorination to introduce the chloro groupThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- 2-Chloro-N-[2-[methyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide
- 2-Chloro-N-[2-[cyanomethyl(ethyl)amino]-2-oxoethyl]-6-fluorobenzamide
- 2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-4-fluorobenzamide
Uniqueness
What sets 2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide apart is its specific combination of substituents, which confer unique chemical properties and reactivity. This uniqueness makes it particularly valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2/c1-2-7-19(8-6-17)12(20)9-18-14(21)13-10(15)4-3-5-11(13)16/h3-5H,2,7-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZRPKTEQEYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CNC(=O)C1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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